molecular formula C22H29ClN2O B570639 N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride CAS No. 1071703-95-1

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride

Cat. No. B570639
M. Wt: 372.937
InChI Key: KITSACSWOJJVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride” is a potent opioid analgesic . It is similar to the Schedule II opioid fentanyl . The abuse of this substance has been linked to overdose deaths in the United States . It has not been approved for medical use in the United States and there are no published studies on safety for human use .


Molecular Structure Analysis

The chemical structure of “N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride” is similar to that of fentanyl . Both are in the phenylpiperidine class of synthetic opioids . This substance contains a phenylacetamide group whereas fentanyl has a phenylpropanamide group at the corresponding position .

Scientific Research Applications

Muscarinic Receptor Antagonism

  • Some compounds, including analogs of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride, have been identified as potent antagonists of the M3 muscarinic receptor. These compounds have shown potential for further investigation due to their micromolar potency (Broadley et al., 2011).

Acyl-CoA:Cholesterol O-Acyltransferase Inhibition

  • A related compound was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This compound exhibited significant selectivity for human ACAT-1 over ACAT-2, indicating potential therapeutic use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

DNA and Protein Binding

  • Derivatives of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride have been synthesized and found to interact with calf thymus DNA via intercalation. They also exhibited strong binding with bovine serum albumin (BSA), demonstrating potential biological interactions (Raj, 2020).

Antimicrobial Activities

  • Some derivatives of this compound have shown effectiveness against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antibacterial Potentials

  • Certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride, have been synthesized and evaluated for their antibacterial potentials. They showed moderate inhibitory activity against Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017).

Safety And Hazards

The abuse of “N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride” has been linked to overdose deaths in the United States . In acute toxicity studies in mice, the LD50 (the dose causing death of 50% of test animals) of this substance and fentanyl are 9.3 mg/kg and 62 mg/kg, respectively . Significant bleeding in the small intestines of mice was observed in mice administered with this substance .

Future Directions

As of now, “N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride” has not been approved for medical use in the United States . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More research is needed to fully understand the potential uses and risks associated with this substance.

properties

IUPAC Name

N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-10-20(11-9-18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-6-4-3-5-7-21;/h3-11,22H,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITSACSWOJJVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036776
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl acetyl fentanyl hydrochloride

CAS RN

1071703-95-1
Record name Acetamide, N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071703-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenethylacetylfentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071703951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPHENETHYLACETYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V9PX7XKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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